Germacra-1(10),4,11(13)-trien-12-ol Germacra-1(10),4,11(13)-trien-12-ol Germacra-1(10),4,11(13)-trien-12-ol is a sesquiterpenoid resulting formally from germacrane by hydroxylation at C(12) together with dehydrogenation across the C(1)-C(10), C(4)-C(5) and C(11)-C(13) bonds. It derives from a hydride of a germacrene A.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1939213
InChI: InChI=1S/C15H24O/c1-12-5-4-6-13(2)8-10-15(9-7-12)14(3)11-16/h5,8,15-16H,3-4,6-7,9-11H2,1-2H3/b12-5+,13-8+/t15-/m1/s1
SMILES:
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

Germacra-1(10),4,11(13)-trien-12-ol

CAS No.:

Cat. No.: VC1939213

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Germacra-1(10),4,11(13)-trien-12-ol -

Specification

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-en-1-ol
Standard InChI InChI=1S/C15H24O/c1-12-5-4-6-13(2)8-10-15(9-7-12)14(3)11-16/h5,8,15-16H,3-4,6-7,9-11H2,1-2H3/b12-5+,13-8+/t15-/m1/s1
Standard InChI Key NDZJCEAHBZKIDU-KGSGWQTPSA-N
Isomeric SMILES C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)CO)/C
Canonical SMILES CC1=CCCC(=CCC(CC1)C(=C)CO)C

Introduction

Biosynthetic Pathway Position

Germacra-1(10),4,11(13)-trien-12-ol occupies a pivotal position in the biosynthetic pathway leading to sesquiterpene lactones in chicory. The pathway begins with the formation of (+)-germacrene A, a reaction catalyzed by (+)-germacrene A synthase, which represents the committed step in the biosynthesis of these compounds .

Following the formation of (+)-germacrene A, a hydroxylation reaction introduces a hydroxyl group at position 12, resulting in the formation of Germacra-1(10),4,11(13)-trien-12-ol. This hydroxylation is catalyzed by a cytochrome P450 enzyme . Subsequently, Germacra-1(10),4,11(13)-trien-12-ol undergoes oxidation to germacra-1(10),4,11(13)-trien-12-oic acid through the action of NADP+-dependent dehydrogenase(s) .

Enzymatic Reactions

The enzymatic reactions involving Germacra-1(10),4,11(13)-trien-12-ol highlight the sophisticated biochemical machinery employed by plants for the synthesis of specialized metabolites. The formation of this compound through the hydroxylation of (+)-germacrene A is catalyzed by a cytochrome P450 enzyme . Cytochrome P450 enzymes are heme-containing proteins that typically catalyze monooxygenase reactions, incorporating one atom of molecular oxygen into substrates while reducing the other atom to water.

The subsequent oxidation of Germacra-1(10),4,11(13)-trien-12-ol to germacra-1(10),4,11(13)-trien-12-oic acid is catalyzed by water-soluble pyridine nucleotide-dependent dehydrogenase(s) that specifically require NADP+ as a cofactor . The stoichiometry of this reaction likely involves two NADP+ molecules for each molecule of germacrene acid formed, as two hydrides must be abstracted to obtain the acid from the alcohol .

Research has shown that the dehydrogenase activity is specific to NADP+ as a cofactor, with no activity observed with NAD+ . This specificity is significant for understanding the metabolic regulation of sesquiterpene lactone biosynthesis in plants. The enzyme activities involved in these transformations have been isolated and characterized from chicory roots, providing experimental evidence for the biosynthetic pathway.

Table 1: Enzymatic Reactions Involving Germacra-1(10),4,11(13)-trien-12-ol

ReactionEnzymeCofactor RequiredProductReference
Formation from (+)-germacrene ACytochrome P450Not specifiedGermacra-1(10),4,11(13)-trien-12-ol
Oxidation to carboxylic acidNADP+-dependent dehydrogenase(s)NADP+Germacra-1(10),4,11(13)-trien-12-oic acid
Acid-induced cyclizationNon-enzymaticAcidic conditionsCostol

Chemical Behavior and Stability

Germacra-1(10),4,11(13)-trien-12-ol is described in the scientific literature as "somewhat unstable" , indicating a propensity for chemical transformation under certain conditions. One significant aspect of its chemical behavior is its susceptibility to acid-induced cyclization, which results in the formation of costol . This property is comparable to the relationship between germacra-1(10),4,11(13)-trien-12-al and costal, where the latter is derived from the former through a similar acid-induced cyclization process .

The observation of costol in experimental studies provides indirect but important evidence for the enzymatic conversion of (+)-germacrene A to Germacra-1(10),4,11(13)-trien-12-ol . This cyclization reaction likely involves the rearrangement of the 10-membered germacrane ring structure, highlighting the conformational flexibility and reactivity of Germacra-1(10),4,11(13)-trien-12-ol.

The presence of double bonds at positions 1(10), 4, and 11(13), as indicated by the compound's name, contributes to its chemical reactivity. These structural features, combined with the hydroxyl group at position 12, create a molecule with specific conformational properties and susceptibility to further oxidative transformations and cyclization reactions.

Despite its described instability, Germacra-1(10),4,11(13)-trien-12-ol serves effectively as an intermediate in the biosynthetic pathway, undergoing controlled enzymatic oxidation to germacra-1(10),4,11(13)-trien-12-oic acid in the plant cellular environment . This suggests that the plant has developed mechanisms to maintain and utilize this reactive intermediate in the biosynthetic sequence leading to sesquiterpene lactones.

Comparative Analysis with Related Compounds

Germacra-1(10),4,11(13)-trien-12-ol can be placed in a biosynthetic context alongside related germacrane derivatives, providing insights into the progressive oxidation pathway leading to sesquiterpene lactones. Several related compounds appear in the search results, including germacra-1(10),4,11(13)-trien-12-al , germacra-1(10),4,11(13)-trien-12-oic acid , and germacra-1(10),4,11(13)-trien-12-oate .

These compounds represent different oxidation states of the carbon at position 12, with the alcohol (Germacra-1(10),4,11(13)-trien-12-ol) representing an intermediate oxidation state between the hydrocarbon precursor and the carboxylic acid. This progressive oxidation ultimately leads to the formation of the carboxylic acid function necessary for lactone ring formation in sesquiterpene lactones.

Table 2: Comparison of Germacrane Derivatives in the Biosynthetic Pathway

CompoundOxidation State at C-12Role in Biosynthetic PathwayPlant SourceReference
(+)-Germacrene AMethyl (CH₃)PrecursorChicory (Cichorium intybus)
Germacra-1(10),4,11(13)-trien-12-olHydroxyl (CH₂OH)IntermediateChicory (Cichorium intybus)
Germacra-1(10),4,11(13)-trien-12-alAldehyde (CHO)Not specified in search resultsLinzia glabra
Germacra-1(10),4,11(13)-trien-12-oic acidCarboxylic acid (COOH)Precursor to lactone formationChicory (Cichorium intybus), Helianthus annuus ,
Germacra-1(10),4,11(13)-trien-12-oateCarboxylate (COO⁻)Conjugate base of the acidNot specified

Germacra-1(10),4,11(13)-trien-12-oic acid, the direct product of Germacra-1(10),4,11(13)-trien-12-ol oxidation, is described as a germacrane sesquiterpenoid derived from germacrane by dehydrogenation between the 1-10, 4-5, and 11-13 positions, and by oxidation of the methyl group at position 12 to the corresponding carboxylic acid . It is classified as a monocarboxylic acid and a germacrane sesquiterpenoid, and has been reported in Helianthus annuus (sunflower) as well as in chicory .

The relationship between these compounds illustrates the biosynthetic progression from simpler precursors to more complex and functionalized molecules, with each transformation catalyzed by specific enzymes. This sequential modification strategy is a common feature of plant secondary metabolism, allowing for the generation of diverse compounds from a limited number of precursors.

Research Significance and Applications

The study of Germacra-1(10),4,11(13)-trien-12-ol and its role in sesquiterpene lactone biosynthesis has significant implications for understanding plant secondary metabolism. Research on chicory roots has demonstrated the enzymatic activities involved in the conversion of (+)-germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid, with Germacra-1(10),4,11(13)-trien-12-ol as an intermediate . These findings confirm the hypothesized pathway for lactone ring formation in sesquiterpene lactones.

Sesquiterpene lactones, which are derived from pathways involving Germacra-1(10),4,11(13)-trien-12-ol, have been reported to exhibit various biological properties, potentially including anti-inflammatory, antimicrobial, and antitumor activities. In chicory, these compounds contribute to the bitter taste associated with the plant, particularly in sprouts grown in dark conditions . This bitterness is an important sensory characteristic of chicory and related plants used in food preparation and traditional medicine.

From a biochemical perspective, the enzymes involved in the metabolism of Germacra-1(10),4,11(13)-trien-12-ol represent potential targets for metabolic engineering aimed at modifying the content of bitter compounds in plants or for the biotechnological production of valuable sesquiterpenoids. Understanding the cytochrome P450 enzymes and dehydrogenases involved in these transformations could enable the manipulation of these pathways for agricultural or pharmaceutical applications.

The elucidation of these biosynthetic steps also enhances our understanding of how plants produce specialized metabolites with diverse biological activities and ecological functions. Sesquiterpene lactones play roles in plant defense against herbivores and pathogens, and understanding their biosynthesis provides insights into plant-environment interactions and evolutionary adaptations.

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